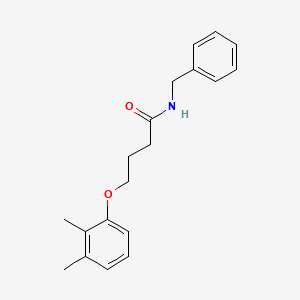
1-(2-chlorobenzoyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide
Descripción general
Descripción
1-(2-chlorobenzoyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide, also known as CCT129202, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. This compound is a member of the piperidinecarboxamide family and has been shown to have promising results in preclinical studies.
Mecanismo De Acción
1-(2-chlorobenzoyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide inhibits the activity of a protein called heat shock protein 90 (HSP90), which is involved in the regulation of various cellular processes, including protein folding, cell signaling, and DNA repair. Inhibition of HSP90 leads to the destabilization of various oncogenic proteins, which are important for the growth and survival of cancer cells.
Biochemical and Physiological Effects
1-(2-chlorobenzoyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide has been shown to have a number of biochemical and physiological effects. In addition to inhibiting the activity of HSP90, the compound has been shown to increase the levels of reactive oxygen species (ROS) in cancer cells. This increase in ROS levels leads to oxidative stress, which can induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(2-chlorobenzoyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide in lab experiments is that it has been shown to have potent anti-cancer activity in vitro. However, one limitation of using this compound is that it has poor solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of 1-(2-chlorobenzoyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide. One potential avenue of research is to investigate the use of this compound in combination with other anti-cancer agents. Another potential area of study is to further elucidate the mechanism of action of 1-(2-chlorobenzoyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide, particularly with regard to its effects on ROS levels in cancer cells. Additionally, further preclinical studies are needed to determine the efficacy and safety of this compound in vivo.
Aplicaciones Científicas De Investigación
1-(2-chlorobenzoyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide has been studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. The compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
IUPAC Name |
1-(2-chlorobenzoyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O2S/c1-10-19-20-16(24-10)18-14(22)11-6-8-21(9-7-11)15(23)12-4-2-3-5-13(12)17/h2-5,11H,6-9H2,1H3,(H,18,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZJONGZBBNYQTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2CCN(CC2)C(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorobenzoyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B4768205.png)
![diethyl 5-{[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonothioyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4768215.png)
![N-[4-(aminosulfonyl)phenyl]-2-(2-naphthylthio)acetamide](/img/structure/B4768220.png)
![methyl 2-{[(2-benzoylhydrazino)carbonothioyl]amino}-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B4768226.png)
![N-[4-(3,4-dihydro-1(2H)-quinolinyl)-4-oxobutyl]-N-methyl-4-nitrobenzenesulfonamide](/img/structure/B4768233.png)
![N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B4768259.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-(2-nitrophenyl)acetamide](/img/structure/B4768267.png)
![{3-methyl-4-[(2-thienylcarbonyl)amino]phenoxy}acetic acid](/img/structure/B4768273.png)
![1-[5-(3-chlorophenoxy)pentyl]pyrrolidine](/img/structure/B4768278.png)

![N-[4-(4-morpholinylmethyl)phenyl]-N'-(2-nitrophenyl)urea](/img/structure/B4768286.png)
![6-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(4-methylphenyl)-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one](/img/structure/B4768300.png)
